Cas no 392292-44-3 (4-benzoyl-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide)

4-ベンゾイル-N-5-({(3-メチルフェニル)カルバモイルメチル}スルファニル)-1,3,4-チアジアゾール-2-イルベンズアミドは、高度に特異的な分子構造を有する有機化合物です。1,3,4-チアジアゾール骨格とベンズアミド基を有し、優れた分子安定性と生物学的活性を示します。特に、チオエーテル結合とカルバモイル基の存在により、標的タンパク質との選択的相互作用が可能です。この化合物は医薬品中間体としての応用が期待され、創薬研究におけるリード化合物候補として注目されています。芳香族部位とヘテロ環の組み合わせにより、優れた薬理学的特性を発現する点が特徴です。

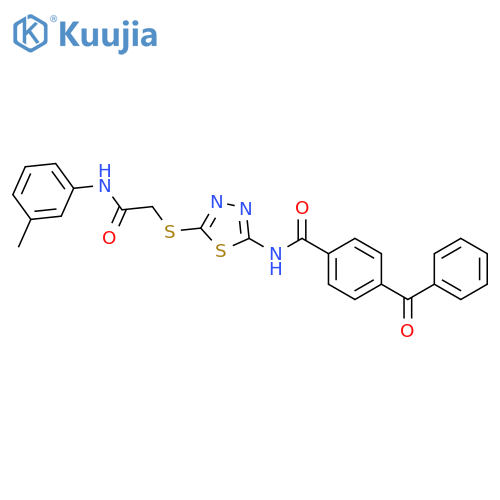

392292-44-3 structure

商品名:4-benzoyl-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide

4-benzoyl-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 4-benzoyl-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide

- Benzamide, 4-benzoyl-N-[5-[[2-[(3-methylphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-

- 4-benzoyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Oprea1_595230

- F0417-0238

- AKOS024576679

- 4-benzoyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

- 392292-44-3

- 4-benzoyl-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

-

- インチ: 1S/C25H20N4O3S2/c1-16-6-5-9-20(14-16)26-21(30)15-33-25-29-28-24(34-25)27-23(32)19-12-10-18(11-13-19)22(31)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,26,30)(H,27,28,32)

- InChIKey: GJVXAPLKCASYDN-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NN=C(SCC(NC2=CC=CC(C)=C2)=O)S1)(=O)C1=CC=C(C(=O)C2=CC=CC=C2)C=C1

計算された属性

- せいみつぶんしりょう: 488.09768286g/mol

- どういたいしつりょう: 488.09768286g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 34

- 回転可能化学結合数: 8

- 複雑さ: 710

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5

- トポロジー分子極性表面積: 155Ų

じっけんとくせい

- 密度みつど: 1.41±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 6.93±0.50(Predicted)

4-benzoyl-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0417-0238-30mg |

4-benzoyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |

392292-44-3 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0417-0238-15mg |

4-benzoyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |

392292-44-3 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0417-0238-50mg |

4-benzoyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |

392292-44-3 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0417-0238-5mg |

4-benzoyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |

392292-44-3 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0417-0238-4mg |

4-benzoyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |

392292-44-3 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0417-0238-25mg |

4-benzoyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |

392292-44-3 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0417-0238-40mg |

4-benzoyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |

392292-44-3 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0417-0238-75mg |

4-benzoyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |

392292-44-3 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0417-0238-100mg |

4-benzoyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |

392292-44-3 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0417-0238-20μmol |

4-benzoyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |

392292-44-3 | 90%+ | 20μl |

$79.0 | 2023-05-17 |

4-benzoyl-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide 関連文献

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

392292-44-3 (4-benzoyl-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide) 関連製品

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量